molecular formula C24H23Cl2FN2O6S B2509542 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide CAS No. 338967-85-4

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Cat. No.: B2509542
CAS No.: 338967-85-4
M. Wt: 557.41
InChI Key: UGAGEIHVIOSLSL-UHFFFAOYSA-N
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Description

2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide (CAS: 338967-85-4) is a structurally complex acetamide derivative characterized by multiple functional groups:

  • Dichloro substituents at positions 2 and 4 of the aniline ring.
  • A 2-methoxyethoxy group at position 5 of the aniline ring.
  • A 4-methoxyphenylsulfonyl moiety attached to the aniline nitrogen.
  • An N-(4-fluorophenyl)acetamide group.

This compound’s design integrates electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy, methoxyethoxy) groups, which may modulate its physicochemical properties, such as solubility, stability, and bioavailability.

Properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2FN2O6S/c1-33-11-12-35-23-14-22(20(25)13-21(23)26)29(15-24(30)28-17-5-3-16(27)4-6-17)36(31,32)19-9-7-18(34-2)8-10-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGEIHVIOSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23Cl2F3N2O6S
  • Molar Mass : 607.43 g/mol
  • CAS Number : 338967-84-3

The compound features multiple functional groups, including sulfonamide and acetamide moieties, which are known to influence biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related 2,4-dichloro-5-fluorophenyl derivatives have shown promising antibacterial and antifungal activities. In a study published in Journal of Medicinal Chemistry, several derivatives were synthesized and screened for their antimicrobial efficacy. Compounds similar to our target compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial ActivityReference
10aGood activity
10dVery good bactericidal
11gGood fungicidal

The proposed mechanism of action for compounds in this class often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The sulfonamide group is particularly known for its role in mimicking para-aminobenzoic acid (PABA), an essential substrate in bacterial folate synthesis.

Case Study 1: Synthesis and Testing

A recent study synthesized a series of derivatives based on the core structure of 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide. These compounds were subjected to antimicrobial screening against a panel of pathogens. The results indicated that modifications at the aniline position significantly affected antimicrobial potency, with certain derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: In Vivo Efficacy

In vivo studies further elucidated the therapeutic potential of related compounds in animal models. For instance, a derivative demonstrated significant reductions in infection rates in mice infected with E. coli, suggesting that this class of compounds could be developed into effective treatments for bacterial infections .

Comparison with Similar Compounds

N-Methyl vs. N-(4-Fluorophenyl) Substitution

The compound 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide (CAS: 338967-86-5) differs only in the acetamide nitrogen substituent (N-methyl instead of N-(4-fluorophenyl)). Key distinctions include:

  • Molecular Weight : The N-methyl analog has a lower molecular weight (477.4 g/mol) compared to the target compound (estimated ~495 g/mol due to the larger fluorophenyl group) .
  • Bioactivity : The N-(4-fluorophenyl) group may enhance binding to aromatic receptors or enzymes via π-π stacking, whereas the N-methyl group could reduce steric hindrance but limit target specificity .

Other N-Aryl Substitutions

  • This modification is observed in AKR1C3 inhibitors for prostate cancer, suggesting relevance in targeting steroidogenic enzymes .
  • N-(2-Methoxy-5-Methylphenyl)acetamide (): The absence of a sulfonyl group and presence of a methyl substituent may reduce metabolic stability but improve lipophilicity .

Variations in the Sulfonamide/Sulfanyl Moiety

Sulfonamide vs. Sulfanyl Linkers

  • N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide (): Retains the 4-methoxyphenylsulfonyl group but lacks the dichloro and methoxyethoxy substituents.
  • 2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-Yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide (): Replaces the sulfonamide with a sulfanyl-triazole group. The triazole ring introduces heterocyclic rigidity, which could enhance binding affinity to kinases or proteases .

Role of Halogen Substituents

  • 2-Chloro-N-(4-Fluorophenyl)Acetamide (): The minimalistic structure highlights the importance of the 4-fluorophenyl group in forming intermolecular hydrogen bonds (N–H···O), critical for crystallinity and stability. The absence of additional substituents limits its pharmacological utility but validates the fluorophenyl group’s role in molecular interactions .

Pharmacological and Physicochemical Comparisons

Structural-Activity Relationships (SAR)

Compound Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound N-(4-Fluorophenyl), 2,4-dichloro, sulfonyl ~495 Balanced polarity; potential for dual hydrogen bonding and π-π interactions
N-Methyl Analog N-Methyl 477.4 Reduced steric hindrance; lower metabolic stability
2-Chloro-N-(4-Fluorophenyl)Acetamide Minimalist structure 201.6 High crystallinity; limited bioactivity
Triazole-Sulfanyl Derivative Sulfanyl-triazole ~450 Enhanced kinase/protease binding; moderate solubility

Hypothetical Bioactivity Profiles

  • Anticancer Activity : Compounds with sulfonamide and fluorophenyl groups (e.g., ) inhibit AKR1C3, a target in castrate-resistant prostate cancer .
  • Antimicrobial Potential: Sulfanyl-acetamide derivatives () demonstrate antimicrobial properties, attributed to the amide and sulfur-containing moieties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Sulfonylation of the aniline precursor using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
  • Step 2 : Nucleophilic substitution of the dichloro intermediates with 2-methoxyethoxy groups, requiring controlled heating (60–80°C) in polar aprotic solvents like DMF .
  • Step 3 : Acetamide coupling via EDC/HOBt-mediated reactions with 4-fluorophenylamine .

Q. Purity Assurance :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
  • Final compound purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. What spectroscopic methods are recommended for confirming structural integrity?

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfonyl group at C5, methoxyethoxy at C2) and acetamide linkage .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch, ~1350–1150 cm1^{-1}) and amide (C=O stretch, ~1650 cm1^{-1}) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .

Q. What are the standard solubility and stability profiles under varying pH conditions?

  • Solubility : Poor in aqueous buffers (logP ~3.5); soluble in DMSO (>50 mg/mL) or DMF. For biological assays, use 0.1% DMSO in PBS .
  • Stability :
    • Stable in neutral buffers (pH 7.4) for 24 hours.
    • Degrades in acidic (pH <3) or alkaline (pH >9) conditions via hydrolysis of the sulfonylamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions in biological data (e.g., variable IC50_{50} values in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or cell lines (e.g., HEK293 vs. HeLa) .
  • Solution : Standardize protocols using recombinant enzymes (e.g., AKR1C3 for prostaglandin F synthase inhibition) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What in silico strategies predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or AKR1C3. Key interactions include H-bonding with the sulfonyl group and π-π stacking of the 4-fluorophenyl ring .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to identify critical residues (e.g., Arg513 in AKR1C3) .

Q. How does the mechanism of action differ from structurally similar analogs?

Compared to analogs like N-(4-chlorophenyl)-2-methoxyacetamide :

  • Enhanced Selectivity : The 2-methoxyethoxy and dichloro substituents reduce off-target effects on cytochrome P450 enzymes .
  • Oxidative Stress Induction : Unique activation of ROS pathways in cancer cells (e.g., 2-fold higher ROS levels vs. controls in prostate cancer models) .

Q. What strategies mitigate poor bioavailability in preclinical models?

  • Prodrug Design : Introduce ester groups (e.g., acetylated methoxyethoxy) for improved intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance plasma half-life (e.g., from 2h to 8h in murine models) .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at 50°C post-treatment .
  • Knockdown/Rescue Experiments : Use siRNA against AKR1C3; loss of compound efficacy confirms target specificity .

Q. What are the critical controls for toxicity studies?

  • In Vitro : Compare to N-(4-fluorophenyl)acetamide (lacks sulfonyl group) to isolate toxicity contributions from the dichloro-methoxyethoxy moiety .
  • In Vivo : Include vehicle controls (DMSO/PBS) and monitor liver enzymes (ALT/AST) in rodent models .

Q. How can SAR studies optimize potency against resistant strains?

  • Modify Substituents : Replace 4-fluorophenyl with 4-trifluoromethylphenyl to enhance hydrophobic interactions in mutant kinase pockets .
  • Introduce Hydrogen Bond Donors : Add hydroxyl groups to the methoxyethoxy chain to improve binding to AKR1C3’s catalytic lysine .

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